Lipophilicity (XLogP) Balance: Optimal logP Window Versus Halogenated and Unsubstituted Analogs
The target compound's computed XLogP3-AA of 2.0 occupies a therapeutically attractive lipophilicity window. It is 1.0 log unit more lipophilic than unsubstituted thiophene-2-carbaldehyde (XLogP = 1.0), enabling better membrane permeability, yet 0.4 log units less lipophilic than 5-bromothiophene-2-carbaldehyde (XLogP ≈ 2.4), thereby reducing risks of promiscuous binding, CYP inhibition, and poor aqueous solubility associated with halogenated aromatics . Compared with 5-methylthiophene-2-carbaldehyde (XLogP3-AA = 1.8), the target provides an incremental +0.2 logP increase attributable to the saturated THP ring, offering a tunable hydrophobic handle without introducing halogen-related toxicity liabilities .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | Thiophene-2-carbaldehyde: XLogP = 1.00; 5-Methylthiophene-2-carbaldehyde: XLogP3-AA = 1.8; 5-Bromothiophene-2-carbaldehyde: XLogP ≈ 2.4 |
| Quantified Difference | ΔXLogP = +1.0 (vs. unsubstituted), +0.2 (vs. 5-methyl), –0.4 (vs. 5-bromo) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) and corroborated by independent vendor data |
Why This Matters
A logP of 2.0 meets the typical optimal range (1–3) for oral bioavailability while avoiding the toxicity flags associated with halogen-bearing analogs, making this compound a preferred starting point for lead-like library design.
- [1] Plantaedb. Thiophene-2-carbaldehyde – XlogP = 1.00. https://plantaedb.com/compounds/thiophene-2-carbaldehyde. View Source
- [2] ChemWhat. 5-Bromothiophene-2-carbaldehyde (CAS 4701-17-1) – XlogP ≈ 2.4. https://www.chemwhat.com/5-bromothiophene-2-carbaldehyde-cas-4701-17-1. View Source
- [3] PubChem. Compound Summary for CID 61663: 5-Methyl-2-thiophenecarboxaldehyde – XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/13679-70-4. View Source
